1-Hydroxyphenanthrene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
phenanthren-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O/c15-14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h1-9,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBXZWADMKOZQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90872758 | |
| Record name | 1-Hydroxyphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90872758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2433-56-9, 30774-95-9 | |
| Record name | 1-Hydroxyphenanthrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2433-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hydroxyphenanthrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002433569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenanthrenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030774959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenanthrenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44471 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Hydroxyphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90872758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-HYDROXYPHENANTHRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1FTF7MUY7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Derivatization Methodologies for 1 Hydroxyphenanthrene
Established Synthetic Routes for 1-Hydroxyphenanthrene (B23602)
The synthesis of this compound has been approached through various chemical strategies, with some methods offering high efficiency and broad applicability.
Aromatization-Assisted Ring-Closing Metathesis
A highly efficient and versatile strategy for the synthesis of this compound and its derivatives is through an aromatization-assisted ring-closing metathesis (RCM) reaction. acs.orgnih.govacs.org This method involves a sequence of reactions starting from readily available materials. acs.org The key steps of this synthetic pathway are:
Vinylation: The process begins with the vinylation of 1-bromo-2-naphthaldehyde (B104117) derivatives. acs.orgnih.gov
Barbier Allylation: This is followed by a Barbier allylation to introduce an allyl group. acs.orgnih.gov
Oxidation: The resulting alcohol is then oxidized to the corresponding keto analogue. acs.org
Ring-Closing Metathesis (RCM) and Tautomerization: The final step is a one-pot reaction involving RCM of the diene precursor, which then undergoes an aromatization-driven keto-enol tautomerism to yield the this compound product. acs.orgnih.gov
This methodology has been shown to be tolerant of a diverse range of functional groups, allowing for the synthesis of a wide array of this compound derivatives in impressive yields, often exceeding 80%. acs.org A significant advantage of this approach is the ability to construct the terminal phenanthrene (B1679779) ring sequentially, providing access to synthetically challenging derivatives, including those containing both hydroxyl and methoxy (B1213986) groups. acs.orgnih.gov
| Starting Materials | Key Reactions | Final Product | Yield (%) | Reference |
| 1-Bromo-2-naphthaldehyde derivatives, Vinyl trifluoroborates, Allyl derivatives | Vinylation, Barbier allylation, Oxidation, RCM, Tautomerism | This compound derivatives | >80 | acs.org |
Table 1: Overview of the Aromatization-Assisted Ring-Closing Metathesis for this compound Synthesis.
Other Synthetic Approaches
Beyond RCM, other synthetic strategies have been developed for the preparation of hydroxyphenanthrenes.
Gold(III)-Catalyzed Intramolecular Diels-Alder Reaction: An alternative route involves the Gold(III)-catalyzed intramolecular Diels-Alder reaction of 1-(2-furyl)-hex-1-en-5-yn-3-ol derivatives. researchgate.net This method provides a short and generalized pathway to hydroxyphenanthrene derivatives and other polynuclear aromatic hydroxyl compounds. researchgate.net The necessary precursors for this reaction are synthesized via an indium-mediated propargylation of suitable β-furyl-α,β-unsaturated aldehydes. researchgate.net
Palladium-Catalyzed Heck Reaction and Reverse Diels-Alder Reaction: A novel approach has been developed utilizing a palladium-catalyzed Heck reaction followed by a Reverse Diels-Alder reaction. espublisher.com This method has been successfully applied to synthesize 9,10-dihydrophenanthrene, alkyl phenanthrene, and octahydrophenanthrene derivatives. espublisher.com
Use of Trivalent Iodine Reagents: For the synthesis of 9-hydroxyphenanthrene, a method has been devised that employs a trivalent iodine reagent. google.com This process involves the direct construction of a C-O bond at the 9-position of the phenanthrene C-H bond under acidic conditions, followed by conversion of the intermediate to 9-hydroxyphenanthrene under basic reducing conditions. google.com This technique is noted for its potential for industrial-scale production with product yields ranging from 78-90%. google.com
Synthesis of Labeled this compound for Research Applications
Isotopically labeled versions of this compound are crucial as internal standards in mass spectrometry-based quantitative analysis for biomonitoring and environmental studies.
Deuterium-Labeled this compound
Deuterium-labeled this compound, specifically this compound-d9, is a commonly used internal standard. medchemexpress.com While specific, detailed synthetic protocols are not extensively published in readily available literature, the synthesis generally involves the introduction of deuterium (B1214612) atoms onto the phenanthrene ring system. This can be achieved through various deuteration techniques, often starting from a suitable phenanthrene precursor and employing deuterated reagents under controlled reaction conditions. princeton.edu The stability of the deuterium labels is a critical factor, ensuring that they are not lost during sample preparation and analysis. princeton.edu
Carbon-13 Labeled this compound
The synthesis of carbon-13 labeled this compound has been described, providing valuable tools for metabolic and quantitative studies.
9-Hydroxy[13C6]phenanthrene: A convenient three-step synthesis for 9-hydroxy[13C6]phenanthrene has been developed starting from one-ring labeled [13C6]phenanthrene. tandfonline.com A key step in this synthesis is a copper-ethyl acetate (B1210297) catalyzed "Ullmann-type" reaction. tandfonline.com The mild conditions of this nucleophilic aromatic substitution are particularly advantageous when working with expensive labeled starting materials. tandfonline.com
This compound (¹³C₄, 99%): A this compound standard labeled with four carbon-13 atoms is commercially available, indicating the existence of established synthetic routes for its production. isotope.com General methods for the synthesis of uniformly 13C-labeled polycyclic aromatic hydrocarbons often face challenges due to the limited availability and high cost of labeled starting materials, necessitating highly efficient synthetic pathways. nih.gov A general strategy for core-labeling of phenols involves a [5+1] cyclization of a 1,5-dibromo-1,4-pentadiene precursor with a 13C-labeled carbonate ester. chemrxiv.org
| Labeled Compound | Starting Material | Key Reaction | Reference |
| 9-Hydroxy[13C6]phenanthrene | [13C6]phenanthrene | Copper-ethyl acetate catalyzed "Ullmann-type" reaction | tandfonline.com |
Table 2: Synthesis of Carbon-13 Labeled 9-Hydroxyphenanthrene.
Synthesis of Related Hydroxyphenanthrene Isomers and Derivatives
The synthetic methodologies for this compound can often be adapted for the preparation of other isomers and derivatives, which are also important in various fields of research.
2-Hydroxyphenanthrene: The synthesis of 2-hydroxyphenanthrene can be achieved through a couple of primary routes. One method involves a Friedel-Crafts acylation of phenanthrene to introduce an acetyl group, which is then subjected to reduction and hydrolysis. Another approach is a photochemical synthesis where 2-nitrophenanthrene (B96471) undergoes photodenitration in the presence of aqueous sodium hydroxide.
3-Hydroxyphenanthrene: Information on the specific synthesis of 3-hydroxyphenanthrene is less detailed in the surveyed literature, but it is commercially available as a reference material. esslabshop.comfinetechnology-ind.comchemicalbook.com Its synthesis would likely follow general strategies for the functionalization of the phenanthrene core.
4-Hydroxyphenanthrene: A described synthesis of 4-phenanthrol (4-hydroxyphenanthrene) starts from 4-oxo-1,2,3,4-tetrahydrophenanthrene. prepchem.com This starting material is treated with N-bromosuccinimide in carbon tetrachloride under illumination to yield the final product. prepchem.com
9,10-Disubstituted Phenanthrenes: A method for the synthesis of 10-aryl-9-hydroxyphenanthrenes involves the reaction of the anion of 9-phenanthrol with aryl halides. acs.orgnih.gov This reaction proceeds via a radical nucleophilic substitution (SRN1) mechanism. acs.org
Dihydroxy Phenanthrene Derivatives: The synthesis of various dihydroxy phenanthrene derivatives, which are metabolites in the bacterial degradation of phenanthrene, has also been reported. nih.gov For example, the synthesis of 3,4-dihydroxyphenanthrene can be achieved, and this compound is a substrate for enzymes involved in the phenanthrene degradative pathway. nih.gov
| Compound | Synthetic Approach | Starting Material | Reference |
| 2-Hydroxyphenanthrene | Friedel-Crafts acylation, reduction, hydrolysis | Phenanthrene | |
| 2-Hydroxyphenanthrene | Photochemical denitration | 2-Nitrophenanthrene | |
| 4-Hydroxyphenanthrene | Bromination/Aromatization | 4-Oxo-1,2,3,4-tetrahydrophenanthrene | prepchem.com |
| 10-Aryl-9-hydroxyphenanthrene | Radical Nucleophilic Substitution (SRN1) | 9-Phenanthrol, Aryl halides | acs.orgnih.gov |
Table 3: Synthetic Approaches for Related Hydroxyphenanthrene Isomers and Derivatives.
Metabolism and Biotransformation of 1 Hydroxyphenanthrene
In Vivo Metabolic Pathways of Phenanthrene (B1679779) Leading to 1-Hydroxyphenanthrene (B23602)
The metabolic fate of phenanthrene in living organisms begins with Phase I biotransformation, which introduces or exposes functional groups on the molecule. This is typically followed by Phase II biotransformation, where the modified compound is conjugated with endogenous molecules, rendering it highly water-soluble for elimination.
The primary Phase I reaction in the metabolism of phenanthrene is hydroxylation, an oxidation reaction that introduces a hydroxyl (-OH) group onto the aromatic ring structure. drughunter.commdpi.com This process is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.comd-nb.infowikipedia.org The hydroxylation of phenanthrene can occur at several positions on its three-ring structure, leading to the formation of various isomers, including this compound, 2-hydroxyphenanthrene, 3-hydroxyphenanthrene, 4-hydroxyphenanthrene, and 9-hydroxyphenanthrene. d-nb.info
The formation of these hydroxylated metabolites, also known as phenanthrols, is a critical initial step. An alternative Phase I pathway involves the formation of an epoxide by CYPs, which is then hydrated by the enzyme epoxide hydrolase to form a trans-dihydrodiol. ethz.chresearchgate.net While this is a distinct pathway, the initial epoxidation can also lead to the formation of phenols like this compound.
Following its formation in Phase I, this compound undergoes Phase II conjugation reactions. reactome.orgpharmacy180.com These pathways attach large, polar endogenous molecules to the hydroxyl group, which significantly increases the metabolite's hydrophilicity and facilitates its excretion, primarily in urine. pharmacy180.comnih.gov The main conjugation reactions for this compound include:
Glucuronidation : This is a common pathway in which UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to this compound. The resulting glucuronide conjugate is highly water-soluble. While specific studies on this compound are detailed, the analysis of human urine for PAH metabolites often involves enzymatic hydrolysis to release the parent hydroxylated-PAH, indicating that glucuronide (and sulfate) conjugates are the primary excreted forms. taylorandfrancis.com
Sulfation : In this process, sulfotransferases (SULTs) catalyze the addition of a sulfonate group. This also produces a highly polar conjugate that is easily excreted. As with glucuronides, the presence of sulfate (B86663) conjugates of hydroxyphenanthrenes is inferred from standard analytical procedures for urinary biomonitoring. taylorandfrancis.com Fungi have also been shown to produce sulfate conjugates of phenanthrene metabolites. oup.comnih.gov
Glucosylation : While less common in vertebrates, conjugation with glucose has been observed in other organisms. For example, the model fungus Cunninghamella elegans is known to produce a glucose conjugate of this compound, specifically 1-phenanthryl β-d-glucopyranoside. oup.comwikipedia.org
| Conjugate Type | Description | Species/Organism Observed |
|---|---|---|
| Glucuronide Conjugates | Attachment of glucuronic acid to the hydroxyl group. | Humans, Fish (Medaka) taylorandfrancis.comnih.gov |
| Sulfate Conjugates | Attachment of a sulfonate group to the hydroxyl group. | Humans, Amphibians, Fungi taylorandfrancis.comoup.comnih.govnih.gov |
| Glucose Conjugates | Attachment of a glucose molecule to the hydroxyl group. | Fungi (Cunninghamella elegans), Urodelan Amphibians oup.comwikipedia.orgnih.gov |
Enzymatic Mechanisms in this compound Formation and Further Metabolism
The biotransformation of phenanthrene is orchestrated by a specific suite of enzymes that catalyze the Phase I and Phase II reactions. The activity and expression levels of these enzymes can determine the rate and profile of metabolite formation.
| Enzyme | Family/Class | Role in Phenanthrene Metabolism |
|---|---|---|
| CYP1A1, CYP1A2, CYP1B1 | Cytochrome P450 | Catalyze Phase I hydroxylation of phenanthrene to form hydroxyphenanthrenes. osti.govresearchgate.net |
| CYP2A6, CYP2A13 | Cytochrome P450 | Highly active in the Phase I oxidation of phenanthrene. osti.govresearchgate.net |
| Epoxide Hydrolase (EPHX1) | Hydrolase | Catalyzes the hydrolysis of phenanthrene epoxides to dihydrodiols. nih.govresearchgate.net |
| UDP-Glucuronosyltransferases (UGTs) | Transferase | Catalyze Phase II glucuronidation of this compound. reactome.org |
| Sulfotransferases (SULTs) | Transferase | Catalyze Phase II sulfation of this compound. reactome.org |
Comparative Metabolism of this compound Across Species
Significant variations exist in the metabolism of phenanthrene and the subsequent conjugation of its metabolites across different species. These differences reflect the diversity of metabolic enzymes present in various organisms.
Humans : In humans, this compound is a known metabolite of phenanthrene exposure and is excreted in the urine, primarily as glucuronide and sulfate conjugates. wikipedia.orgproquest.comnih.gov The profile of different hydroxyphenanthrene isomers can vary, with one study of diesel-exposed workers showing that the combination of 1- and 9-hydroxyphenanthrene was the most abundant metabolite, accounting for 47% of the total hydroxyphenanthrenes measured. proquest.com
Rodents : The metabolic pathways in rodents are often used as a model for human metabolism and are generally similar, involving cytochrome P450-mediated hydroxylation to form various phenanthrols, including the 1-hydroxy isomer. d-nb.info
Fish : Marine fish species also metabolize phenanthrene to hydroxylated forms, which are found in their bile. wikipedia.org However, the specific metabolite profiles can differ between species. A study on red drum, Florida pompano, and southern flounder exposed to crude oil showed species-specific differences in the accumulation of hydroxylated phenanthrene metabolites. researchgate.net Another study using pyrene (B120774) as a model PAH found that fish (medaka) predominantly excrete pyrene-1-glucuronide. nih.gov
Amphibians : A comparative study on six amphibian species revealed that, unlike fish, they primarily excrete pyrene-1-sulfate, indicating a preference for sulfation over glucuronidation in their Phase II metabolism. nih.gov Furthermore, newts and salamanders were found to excrete glucose conjugates, a pathway not observed in the frog species studied. nih.gov
Fungi : Filamentous fungi like Aspergillus niger and Cunninghamella elegans metabolize phenanthrene to produce hydroxylated metabolites and their subsequent conjugates. oup.comnih.gov C. elegans notably produces the glucose conjugate 1-phenanthryl β-d-glucopyranoside. oup.comwikipedia.org Fungi also form sulfate conjugates of Phase I metabolites. oup.comnih.gov
Bacteria : Certain bacteria, such as Mycobacterium sp., can co-metabolically degrade phenanthrene, forming a mixture of hydroxyphenanthrenes including this compound. nih.gov The metabolic pathways in some bacteria and cyanobacteria can resemble those in mammals, utilizing monooxygenases and epoxide hydrolases. ethz.ch
| Species/Group | Primary Phase I Metabolites | Primary Phase II Conjugates Noted |
|---|---|---|
| Humans | 1-, 2-, 3-, 4-, 9-Hydroxyphenanthrene; Dihydrodiols d-nb.infoproquest.com | Glucuronides and Sulfates taylorandfrancis.com |
| Fish | Hydroxylated phenanthrenes researchgate.net | Glucuronides (inferred from Medaka) nih.gov |
| Amphibians | Hydroxylated metabolites | Sulfates (primary), Glucosides (in some species) nih.gov |
| Fungi | This compound and other isomers oup.comnih.gov | Glucosides, Sulfates, minor Glucuronides oup.comnih.gov |
| Bacteria | 1-, 3-, 4-, 9-Hydroxyphenanthrene nih.gov | Not typically a major pathway |
Human Metabolism
In humans, exposure to phenanthrene from sources such as diet, air pollution, and tobacco smoke leads to its metabolism and the subsequent appearance of hydroxylated metabolites in urine. nih.govnih.gov this compound is a recognized human metabolite of phenanthrene. wikipedia.org The primary metabolic pathway involves the action of cytochrome P450 enzymes, which oxidize phenanthrene to form various phenanthrols (hydroxyphenanthrenes) and dihydrodiols. d-nb.info These phase I metabolites can then undergo phase II conjugation reactions, such as glucuronidation or sulfation, to further increase their water solubility for excretion. taylorandfrancis.com
Urinary excretion of this compound is a commonly used biomarker for assessing human exposure to PAHs. taylorandfrancis.com Studies have quantified the excretion kinetics of this compound following dietary exposure. For instance, after consumption of traditionally smoked salmon containing phenanthrene, this compound was detected in urine, with a median excretion half-life of 3.1 hours. nih.gov This indicates a relatively rapid metabolism and elimination of the parent compound to its hydroxylated form. nih.gov
The profile of phenanthrene metabolites can vary. In addition to this compound, other isomers such as 2-, 3-, and 4-hydroxyphenanthrene are also formed. d-nb.inforesearchgate.net
| Compound | Median Half-Life (hours) | Range (hours) |
|---|---|---|
| Phenanthrene | 2.2 | - |
| This compound | 3.1 | 2.8–3.4 |
| 2-Hydroxyphenanthrene | 3.7 | - |
| 3-Hydroxyphenanthrene | 2.6 | 2.3–2.9 |
| 4-Hydroxyphenanthrene | 2.9 | 2.8–3.1 |
Fungal Metabolism (e.g., Cunninghamella elegans)
The filamentous fungus Cunninghamella elegans is widely used as a microbial model for studying the metabolism of xenobiotics, including PAHs, because its metabolic pathways often mimic those found in mammals. wikipedia.orgmdpi.comdshs-koeln.de This fungus possesses cytochrome P450 enzyme systems capable of metabolizing a variety of pollutants. wikipedia.org
When exposed to phenanthrene, Cunninghamella elegans primarily metabolizes it through aromatic ring oxidation. nih.gov A major and novel metabolite identified in this process is a glucoside conjugate of this compound, specifically phenanthrene 1-O-beta-glucose. wikipedia.orgwikipedia.orgnih.gov Kinetic studies have shown that after 72 hours of incubation with phenanthrene, over half of the total radioactivity can be associated with this glucoside conjugate. nih.gov This indicates that for C. elegans, oxidation to this compound followed by a phase II glucosylation reaction is a predominant biotransformation pathway. nih.gov
Aquatic Organism Metabolism (e.g., Fish)
In aquatic ecosystems, fish are exposed to PAHs through contaminated water, sediment, and food. nih.gov They possess a well-developed enzymatic system, particularly involving cytochrome P4501A (CYP1A), which efficiently metabolizes PAHs into more polar, water-soluble derivatives to facilitate excretion. researchgate.netoup.com The primary route of elimination for these metabolites is through the bile. oup.com
Consequently, the measurement of PAH metabolites in fish bile serves as a reliable biomarker for environmental PAH pollution. wikipedia.orgnih.gov this compound is among the metabolites detected in the bile of fish exposed to PAHs. nih.gov While 1-hydroxypyrene (B14473) is often the most abundant metabolite measured from general PAH exposure, species-specific differences in metabolism exist. nih.govoup.com Research has indicated that for some marine teleost species, this compound can be the principal biotransformation product of phenanthrene, exhibiting the highest concentrations among measured metabolites across different species. gulfresearchinitiative.orgnih.gov The presence of this compound and other hydroxylated PAHs in bile confirms the uptake and biotransformation of the parent compounds by the fish. researchgate.net
Factors Influencing this compound Metabolism
The rate and profile of this compound metabolism are not uniform and can be influenced by several key factors. These include the route and magnitude of exposure to the parent compound, phenanthrene, as well as inherent biological differences among individuals, which are often rooted in genetics.
Exposure Route and Dose
The way in which an individual is exposed to phenanthrene—whether through inhalation, ingestion, or dermal contact—can impact the subsequent metabolism and excretion of its metabolites. nih.gov Studies comparing different exposure routes have shown variations in the urinary concentrations of hydroxylated PAH metabolites. For instance, inhalation exposure to PAHs has been observed to result in higher median urinary concentrations of this compound compared to ingestion exposure. nih.gov
Following oral ingestion of a single dose of smoked salmon, the urinary concentrations of this compound peaked between 3 to 9 hours post-consumption and returned to baseline levels within 24 hours. nih.gov The dose of the parent PAH also plays a role. However, in the context of smoking, which involves inhalation, studies have found significant dose-response relationships for urinary 2-, 3-, and 4-hydroxyphenanthrene with the number of cigarettes smoked per day, but not for this compound. wikipedia.orgresearchgate.net This suggests that the metabolic pathways leading to different isomers may be affected differently by exposure dose and route. Occupational exposures to high levels of PAHs are also associated with significantly higher concentrations of phenanthrene metabolites in urine compared to the general population. nih.gov
Individual Variability and Genetic Factors
Significant inter-individual variability exists in the metabolic activation and detoxification of PAHs. aacrjournals.org This variability is largely attributed to genetic polymorphisms in the genes that code for metabolic enzymes. aacrjournals.orgnih.gov The key enzymes involved in phenanthrene metabolism include Phase I cytochrome P450s (e.g., CYP1A1, CYP1B1) and epoxide hydrolase (EPHX1), and Phase II glutathione (B108866) S-transferases (e.g., GSTP1, GSTM1). aacrjournals.org
Analytical Methodologies for 1 Hydroxyphenanthrene and Its Metabolites
Chromatographic Techniques for Detection and Quantification
Chromatographic separation is fundamental to the analysis of 1-hydroxyphenanthrene (B23602), allowing it to be distinguished from other isomeric hydroxyphenanthrenes and related PAH metabolites. The choice of technique depends on the required sensitivity, selectivity, and the number of samples to be analyzed.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC), particularly when paired with fluorescence detection, is a well-established method for quantifying hydroxylated PAH metabolites. nih.govpjmhsonline.com The natural fluorescence of these compounds allows for highly sensitive and selective measurement. oup.com HPLC methods are capable of separating various hydroxyphenanthrene isomers, which is critical for accurate quantification of the 1-hydroxy metabolite. nih.gov Isocratic elution systems, for example using an acetonitrile-water mobile phase, can achieve short run times, making the method suitable for routine monitoring. nih.gov
Table 1: Example of HPLC Method Parameters for PAH Metabolite Analysis
| Parameter | Value |
|---|---|
| Column | C18 Reverse Phase |
| Mobile Phase | Acetonitrile-Water Gradient |
| Detection | Fluorescence |
| Run Time | ~10-16 minutes pjmhsonline.comnih.gov |
| Analyte Example | 1-Hydroxypyrene (B14473) (structurally related to this compound) |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive technique for the analysis of this compound. nih.govresearchgate.net Due to the low volatility of the hydroxylated metabolite, a derivatization step is necessary before GC analysis. gcms.cz This typically involves converting the hydroxyl group into a more volatile trimethylsilyl (B98337) (TMS) ether. researchgate.net The analysis is often performed in the selected ion monitoring (SIM) mode to achieve the low detection limits required for biological samples. nih.govresearchgate.net This technique provides definitive identification based on both the retention time of the compound and its unique mass spectrum. oup.com
Table 2: GC-MS Parameters for this compound Analysis
| Analyte | Retention Time (min)* | Molecular Ion (m/z) | Major Fragments Monitored (m/z) |
|---|---|---|---|
| This compound (as TMS derivative) | 13.18 | 266 | 251, 235, 165 |
Note: Retention times are indicative and can vary based on the specific column and conditions used. oup.com
HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)
The combination of HPLC with tandem mass spectrometry (HPLC-MS/MS) is a powerful method for quantifying this compound in urine. researchgate.netnih.gov This approach offers superior selectivity and sensitivity compared to conventional HPLC methods, eliminating the need for a derivatization step that is required for GC-MS. nih.gov The use of stable isotope-labeled internal standards is a common practice in these methods to correct for any loss of analyte during sample preparation and to account for matrix effects, ensuring high accuracy. acs.org HPLC-MS/MS can achieve limits of detection in the low picogram-per-milliliter range, making it ideal for assessing environmental exposure levels. nih.gov
Online Solid Phase Extraction-HPLC-MS/MS (on-line SPE-HPLC-MS/MS)
To improve efficiency and sample throughput for large-scale epidemiological studies, automated on-line solid-phase extraction (SPE) systems have been coupled with HPLC-MS/MS. nih.govthermofisher.com This technique automates the sample clean-up and concentration steps, significantly reducing manual labor and the potential for error. dtu.dk In an on-line SPE-HPLC-MS/MS system, a urine sample is directly injected, and the analytes are trapped on an SPE cartridge. Interfering substances are washed away, and the purified analytes are then eluted directly into the HPLC-MS/MS system for analysis. thermofisher.com This high-throughput method demonstrates good sensitivity, accuracy, and precision. nih.gov
Table 3: Performance of an On-line SPE-HPLC-MS/MS Method for this compound
| Parameter | Value |
|---|---|
| Limit of Detection (LOD) | 0.007 - 0.09 ng/mL nih.gov |
| Accuracy (Recovery %) | 94% - 113% nih.gov |
| Precision (Intra- & Inter-day Variation) | 1.6% - 8.1% dtu.dk |
Sample Preparation and Extraction Procedures
Proper sample preparation is a critical prerequisite for the accurate analysis of this compound, as it exists in conjugated forms in biological matrices.
Enzymatic Hydrolysis of Conjugates
In humans, metabolites like this compound are primarily excreted in urine as water-soluble glucuronide and sulfate (B86663) conjugates. acs.orgtaylorandfrancis.com To measure the total concentration of the metabolite, these conjugates must first be cleaved through enzymatic hydrolysis. nih.govoup.com This is typically accomplished by incubating the urine sample with a mixture of enzymes, such as β-glucuronidase and arylsulfatase, often sourced from Helix pomatia. researchgate.netnih.gov The hydrolysis step liberates the free, unconjugated this compound, which can then be extracted from the urine using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) before being analyzed by chromatographic techniques. nih.govresearchgate.net
Liquid-Liquid Extraction
Liquid-liquid extraction (LLE) is a conventional and widely used technique for the separation of analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic phase. amazonaws.com For the analysis of this compound and other hydroxylated PAH metabolites in biological samples, LLE is often integrated into a multi-step analytical procedure. nih.govoup.comresearchgate.net
This process frequently begins with enzymatic hydrolysis, using enzymes like β-glucuronidase, to deconjugate the metabolites, which are often present in a glucuronidated or sulfated form. Following hydrolysis, LLE is employed to extract the now free hydroxylated PAHs from the aqueous biological matrix (e.g., hydrolyzed urine or plasma) into an organic solvent. nih.govoup.comresearchgate.net The choice of solvent is critical and depends on the polarity of the target analytes. Due to the hydrophobic nature of this compound, non-polar or semi-polar solvents are effective for its extraction. amazonaws.com This multi-residue extraction and purification procedure is effective for quantifying low levels of phenanthrene (B1679779) and its hydroxylated metabolites in various biological samples. nih.govresearchgate.netlih.lu
Solid Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a highly selective and efficient sample preparation technique that has become a preferred alternative to LLE for its reduced solvent consumption, higher recovery rates, and potential for automation. chromatographyonline.comperlan.com.pl The principle of SPE involves passing a liquid sample through a solid adsorbent (the stationary phase), which retains the analyte. Interfering compounds are washed away, and the analyte is then eluted with a small volume of a different solvent. chromatographyonline.com
For the analysis of this compound and other PAH metabolites, reversed-phase SPE cartridges, such as those containing C18 (octadecyl silica) or polymeric sorbents like styrene-divinylbenzene (e.g., Envi-Chrom P), are commonly used. nih.govoup.comresearchgate.netlih.lu The selection of the sorbent is based on the physicochemical properties of the analyte; the hydrophobic nature of this compound makes it ideal for retention on non-polar sorbents. chromatographyonline.com
The optimization of the SPE method is crucial for achieving high recovery and clean extracts. researchgate.netthermofisher.com Key parameters that are adjusted include:
Sample pH: Adjusting the pH of the sample can enhance the retention of the analyte on the sorbent.
Wash Solvents: A specific solvent or a sequence of solvents is used to remove matrix interferences without eluting the target analyte.
Elution Solvents: The choice of the elution solvent is critical to ensure the complete recovery of the analyte from the sorbent.
A well-developed SPE method can be part of an effective procedure for the purification of this compound from complex biological matrices following initial steps like enzymatic hydrolysis and LLE. nih.govoup.comresearchgate.net
Molecularly Imprinted Polymers (MIPs) for Extraction
Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have specific recognition sites for a target molecule or its structural analogs. researchgate.netnih.govrsc.org This "molecular memory" makes MIPs highly selective sorbents, and their application in solid-phase extraction (a technique often referred to as MISPE) is a promising approach for sample cleanup and enrichment. nih.govnih.gov
MIPs are created by polymerizing functional monomers and cross-linkers in the presence of a template molecule (in this case, it could be this compound or a structurally similar compound). researchgate.netmdpi.com After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and functionality to the target analyte. researchgate.net This high selectivity allows for the effective separation of the target analyte from complex matrices, including biological samples with high lipid content. nih.gov
Research has demonstrated the successful synthesis of MIPs for other hydroxylated PAHs, such as 1-hydroxypyrene, and has included studies on the cross-selectivity of these polymers with hydroxyphenanthrene isomers. The advantages of using MIPs include:
High selectivity and affinity for the target analyte. rsc.org
Enhanced cleanup performance compared to traditional methods. nih.gov
Applicability to complex lipid-based biological samples. nih.gov
Biomarker Applications in Biological Matrices
This compound is a recognized metabolite of phenanthrene and its detection in biological fluids is a reliable indicator of exposure to PAHs.
Urinary Biomonitoring of this compound
Studies evaluating occupational exposure have utilized urinary this compound to assess PAH uptake in various professions. nih.gov For instance, a Korean study found that specific occupational groups had significantly higher odds of elevated this compound levels, including those in "cooking and food service," "driving and transportation," and "printing, wood, and craft manufacturing". nih.gov Such findings underscore the utility of this compound as a biomarker for identifying at-risk populations and for monitoring the effectiveness of exposure reduction strategies. cdc.gov
Detection in Other Biological Fluids (e.g., Blood, Milk, Bile)
Beyond urine, this compound and its parent compound have been successfully quantified in a range of other biological matrices, providing further insight into the distribution and metabolism of PAHs.
Blood and Serum: An analytical methodology has been developed for the quantification of this compound in blood samples. nih.govoup.comresearchgate.net Furthermore, it has been detected in human serum, with one study noting its presence in 96.9% of serum samples from heart failure patients. mdpi.com
Milk: The presence of PAH metabolites in milk is of particular interest due to the potential for maternal transfer to offspring. Research has demonstrated for the first time that metabolites such as this compound are present in the milk of lactating animals exposed to phenanthrene. nih.govoup.comresearchgate.net This finding suggests that analysis of the parent PAH alone may not represent the true contamination level of biological matrices. nih.gov The detection of other hydroxylated PAHs in milk further supports its use as a non-invasive matrix for biomonitoring. researchgate.net
Bile: In aquatic toxicology, the analysis of PAH metabolites in fish bile is a well-established method for monitoring environmental PAH pollution. This compound is one of the metabolites, alongside the more predominant 1-hydroxypyrene, detected in the bile of fish from contaminated environments. researchgate.netnih.gov
Trace Level Analysis and Detection Limits
The development of sensitive analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with fluorescence detection, allows for the quantification of this compound at trace levels. nih.govnih.govthermofisher.com The ability to detect these low concentrations is crucial for assessing background environmental exposures and for studies involving low-level occupational exposure.
Specific detection limits have been reported for various biological matrices, demonstrating the high sensitivity of the analytical procedures employed. nih.govoup.comresearchgate.net
| Biological Matrix | Detection Limit Range | Reference |
|---|---|---|
| Urine | 0.5 - 2.5 ng/mL | nih.govoup.comresearchgate.net |
| Blood | 0.5 - 2.5 ng/mL | nih.govoup.comresearchgate.net |
| Milk | 2.3 - 5.1 ng/mL | nih.govoup.comresearchgate.net |
| Biological Tissues | 1.9 - 8.0 ng/g | nih.govoup.comresearchgate.net |
These low detection limits enable researchers to conduct detailed metabolism studies and risk assessments related to PAH exposure. nih.gov
Toxicological Research on 1 Hydroxyphenanthrene
Mechanistic Toxicology of 1-Hydroxyphenanthrene (B23602)
The mechanisms through which this compound exerts its toxic effects are complex, involving multiple cellular pathways. Research has focused on its role in inducing oxidative stress, contributing to indirect DNA damage, mediating effects through the Aryl hydrocarbon Receptor (AhR), and other non-genotoxic actions.
Exposure to phenanthrene (B1679779) and its metabolites can lead to an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, resulting in oxidative stress. Animal studies have demonstrated that exposure to phenanthrene can induce oxidative stress in the lungs and liver of female rats. researchgate.net This process is a key mechanism of toxicity for many PAHs. The metabolic activation of PAHs can generate reactive intermediates that lead to the production of ROS, which in turn can damage cellular components like lipids, proteins, and DNA. researchgate.netnih.gov
Studies in adolescents have linked urinary concentrations of 2- and 3-hydroxyphenanthrene to increased levels of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a biomarker for oxidative DNA damage. nih.gov This suggests that phenanthrene metabolites are associated with oxidative stress that can directly impact genetic material.
Table 1: Research Findings on Phenanthrene Metabolites and Oxidative Stress
| Biomarker | Finding | Associated Compound(s) | Study Population |
| 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) | A doubling of urinary concentrations was associated with a 1.08 and 1.06 factor increase in 8-oxodG, respectively. nih.gov | 2-Hydroxyphenanthrene, 3-Hydroxyphenanthrene | Adolescents |
| Malondialdehyde (MDA), Superoxide dismutase (SOD), 8-hydroxy-2-deoxyguanosine (8-OHdG) | Phenanthrene exposure induced oxidative stress, as indicated by changes in these markers. researchgate.net | Phenanthrene | Female Rats |
Association with Health Endpoints
Epidemiological studies have linked exposure to PAHs, as measured by urinary metabolites like this compound, to specific adverse health outcomes, particularly those affecting the respiratory system.
Exposure to PAHs is associated with a range of non-malignant respiratory diseases, including asthma and reduced pulmonary function. nih.gov Several studies have specifically implicated this compound in these effects.
A study conducted in a general Chinese population found significant associations between increased levels of urinary PAH metabolites, including this compound, and reduced lung function. atsjournals.org Specifically, each one-unit increase in log-transformed urinary this compound was associated with a 39.53-ml reduction in Forced Expiratory Volume in 1 second (FEV1) and a 28.56-ml reduction in Forced Vital Capacity (FVC). atsjournals.org
The link to asthma has also been investigated. A case-control study identified this compound as one of the PAH metabolites significantly associated with an elevated risk of adult asthma. tandfonline.com However, results from broader population-based studies have been less consistent. One analysis of the U.S. National Health and Nutrition Examination Survey (NHANES) found a significant positive relationship between this compound and current asthma in an unadjusted model, but the association did not remain significant after adjusting for covariates. d-nb.info Other research suggests that PAHs may have indirect, symptom-mediated effects on lung function in children already diagnosed with asthma. nih.gov
Table 2: Epidemiological Studies on this compound and Respiratory Health
| Study Population | Health Endpoint | Key Finding for this compound |
| 2,747 participants from the Wuhan-Zhuhai cohort atsjournals.org | Lung Function | Associated with a 39.53-ml reduction in FEV1 and a 28.56-ml reduction in FVC per log-unit increase. atsjournals.org |
| U.S. Adults (Case-Control Study) tandfonline.com | Adult Asthma | Significantly associated with an elevated risk of adult asthma. tandfonline.com |
| U.S. Adults (NHANES data) d-nb.info | Current Asthma | Associated with current asthma in the unadjusted model, but the association was not significant after adjusting for covariates. d-nb.info |
Cognitive Function
Emerging research suggests a potential link between exposure to polycyclic aromatic hydrocarbons (PAHs) and adverse effects on cognitive function. As a metabolite of phenanthrene, this compound is a biomarker used in studies investigating the neurological impacts of PAH exposure.
A case-control study investigating the association between PAH exposure and neurodegenerative diseases measured urinary levels of this compound (1-OHPhe), among other PAH metabolites, in patients with amnestic mild cognitive impairment (aMCI) and Alzheimer's disease (AD). nih.gov The study included 212 patients with aMCI and 848 matched controls, as well as 267 patients with AD and 1068 matched controls. nih.gov While the study found that elevated urinary levels of other PAH metabolites, specifically 1-hydroxypyrene (B14473) (1-OHP) and 2-naphthol (B1666908) (2-NAP), were significantly associated with an increased risk of both aMCI and AD, a similar significant association was not reported for this compound. nih.gov
Broader research on PAH metabolites has shown associations with cognitive decline in older adults, affecting domains such as language, executive function, and memory. nih.govfrontiersin.org However, the specific contribution of this compound to these outcomes requires further investigation to be fully understood.
Carcinogenesis (as a general PAH metabolite)
Polycyclic aromatic hydrocarbons as a class of compounds contain several known and suspected carcinogens. bcpp.org The carcinogenicity of PAHs is not attributed to the parent compounds themselves, but rather to their metabolic activation into reactive intermediates that can bind to DNA, leading to mutations and potentially initiating cancer. nih.govoup.com The metabolism of PAHs involves multiple enzymatic pathways, leading to the formation of various metabolites, including phenols like this compound. nih.gov
The primary mechanism of PAH-induced carcinogenesis involves the formation of diol-epoxides, which are highly reactive and can form stable adducts with DNA. nih.govoup.com This process can lead to mutations in critical genes, such as the activation of proto-oncogenes or the inactivation of tumor suppressor genes, which are key events in tumor initiation. oup.com While phenanthrene itself is not classified as a human carcinogen, and its diol epoxide metabolites have shown weak mutagenic and tumorigenic activity, it is a component of complex PAH mixtures that are carcinogenic. nih.govepa.gov
As a metabolite of phenanthrene, this compound is an indicator of exposure to PAHs. wikipedia.org However, the direct carcinogenic potential of this compound itself is not well-established. The focus of carcinogenesis research for PAHs has largely been on the diol-epoxide pathway of larger, more potent PAHs like benzo[a]pyrene. nih.govnih.gov Therefore, the role of this compound in carcinogenesis is primarily understood in the context of it being a biomarker of exposure to carcinogenic PAH mixtures.
Cardiotoxicity
Recent studies have begun to explore the link between exposure to PAHs and cardiovascular diseases, with some research indicating that PAH metabolites may play a role in cardiotoxicity. labroots.comnih.gov this compound has been identified in human serum and is being investigated for its potential association with cardiovascular conditions.
A preliminary pilot study investigating the levels of PAHs and their metabolites in heart failure patients detected this compound (1OHPHE) in the serum of 96.9% of cases. nih.gov This high detection rate suggests that individuals with heart failure have been exposed to its parent compound, phenanthrene. While this study establishes exposure, it does not on its own confirm a causal role for this compound in the development of heart failure.
Research on the parent compound, phenanthrene, has shown it to exhibit 11 of the 12 key characteristics of cardiotoxicity in a comprehensive literature review. nih.gov These adverse effects include impacts on cardiac electromechanical performance, the vasculature, and the endothelium. nih.govmanchester.ac.uk The cardiovascular toxicity of PAHs may involve mechanisms such as the aryl hydrocarbon receptor (AhR), the generation of reactive oxygen species (ROS), and the formation of reactive electrophilic metabolites. nih.gov While the specific cardiotoxic effects of this compound are still under investigation, its presence in individuals with cardiovascular disease highlights the need for further research into its potential role.
Differential Toxicological Profiles of Hydroxyphenanthrene Isomers
The various isomers of hydroxyphenanthrene can exhibit different toxicological profiles and may be associated with different sources of exposure. This differentiation is important for understanding the specific health risks associated with each isomer.
A study on the developmental toxicity of phenanthrene metabolites in embryonic zebrafish found that while phenanthrene and its major metabolite, trans-9,10-dihydroxyphenanthrene, were not toxic, several minor hydroxyphenanthrene metabolites, including this compound, were toxic. nih.gov This suggests that the position of the hydroxyl group on the phenanthrene structure plays a significant role in its toxicity. The study reported the following 50% effective concentrations (EC50) for several toxic isomers:
| Isomer | EC50 (µM) |
| This compound | 0.5 - 5.5 |
| 3-Hydroxyphenanthrene | 0.5 - 5.5 |
| 4-Hydroxyphenanthrene | 0.5 - 5.5 |
| 9-Hydroxyphenanthrene | 0.5 - 5.5 |
| 1,9-dihydroxyphenanthrene | 0.5 - 5.5 |
This interactive data table is based on the range of EC50 values reported for the toxic metabolites in the study.
Furthermore, the relationship between smoking and urinary levels of hydroxyphenanthrene isomers differs. Highly significant dose-response relationships with the number of cigarettes smoked per day were found for 2-, 3-, and 4-hydroxyphenanthrene, but not for this compound. wikipedia.org This indicates that while 2-, 3-, and 4-hydroxyphenanthrene are strong biomarkers for PAH exposure from tobacco smoke, this compound may be a more general marker of PAH exposure from various sources.
These differences in developmental toxicity and association with smoking habits underscore the distinct toxicological profiles of hydroxyphenanthrene isomers.
Environmental Occurrence and Fate of 1 Hydroxyphenanthrene
Sources and Formation Pathways in the Environment
1-Hydroxyphenanthrene (B23602) is not typically released directly into the environment in significant quantities. Instead, its presence is primarily the result of the transformation of its parent compound, phenanthrene (B1679779), a common polycyclic aromatic hydrocarbon (PAH). The formation pathways of this compound are intrinsically linked to the sources and degradation of phenanthrene.
The primary source of phenanthrene in the environment is the incomplete combustion of organic materials. suny.eduaoemj.orgepa.gov This process occurs both naturally, through events like forest fires, and anthropogenically. aoemj.orgepa.gov Major human-made sources include industrial processes, residential heating, and the burning of fossil fuels such as coal, oil, and gas. aoemj.orgwho.int Phenanthrene, along with other PAHs, is released into the atmosphere as part of particulate matter and can be transported over long distances before being deposited on land and water. who.int Once in the environment, phenanthrene becomes a substrate for various degradation processes that can lead to the formation of this compound.
This compound is a key intermediate in the biodegradation of phenanthrene. mdpi.comethz.ch Various microorganisms in soil and aquatic environments, including bacteria and fungi, have the metabolic capability to break down phenanthrene. mdpi.comnih.govnih.gov For instance, some soil bacteria degrade phenanthrene by initially oxidizing it to form intermediates like 1-hydroxy-2-naphthoic acid, which can then be further metabolized. ethz.chresearchgate.net The model fungus Cunninghamella elegans is known to produce a glucoside conjugate of this compound during the biodegradation of phenanthrene. wikipedia.org Similarly, certain bacteria, such as Mycobacterium sp., can transform phenanthrene into several hydroxylated metabolites, including this compound. mdpi.com This microbial transformation is a significant pathway for the formation of this compound in contaminated soils and sediments.
Tobacco smoke is a significant source of human exposure to a wide array of PAHs, including phenanthrene. aoemj.orgepa.gov Consequently, metabolites of phenanthrene, such as hydroxyphenanthrenes, are often detected in the urine of smokers. wikipedia.org While some studies have found highly significant dose-response relationships between the number of cigarettes smoked and the urinary levels of 2-, 3-, and 4-hydroxyphenanthrene, this correlation was not observed for this compound. wikipedia.org
Vehicle exhaust is another major source of PAHs in the urban environment. aoemj.org Emissions from gasoline and diesel engines release phenanthrene and other PAHs into the air, contributing to air, water, and soil pollution. Exposure to these emissions can lead to the uptake of phenanthrene and subsequent excretion of its metabolites, including this compound, in exposed individuals.
Environmental Distribution and Persistence
The environmental distribution of this compound is governed by the presence of its parent compound, phenanthrene, and the conditions that favor its transformation. As a hydroxylated derivative, this compound is more water-soluble than phenanthrene, which may influence its mobility and persistence in different environmental compartments.
Given that phenanthrene is found in the atmosphere, often adsorbed to particulate matter, its degradation can lead to the formation of this compound in the air, though likely as a transient species. taylorandfrancis.com
In aquatic systems, the presence of this compound has been confirmed. A study on a lake in Hebei province, China, detected several hydroxylated PAHs in surface water samples. The average concentration of these compounds was approximately 2.5 ng/L, with the highest concentration reaching 286.54 ng/L. mdpi.com This indicates that this compound can be present in surface waters as a result of the degradation of phenanthrene contamination. mdpi.com
This compound is widely recognized as a biomarker of exposure to PAHs in various biological systems. wikipedia.orgnih.gov Since PAHs are metabolized in the body and their hydroxylated derivatives are excreted, measuring the concentration of these metabolites in biological samples like urine or bile provides a reliable indication of recent exposure. wikipedia.orgnih.gov
In humans, urinary this compound is measured to assess occupational or environmental exposure to PAHs. suny.eduaoemj.org For example, elevated levels of this metabolite have been observed in children in inner-city environments, suggesting considerable exposure to PAHs in urban pediatric populations. suny.edu
In aquatic ecosystems, the concentration of this compound in the bile of fish is used as a sensitive marker for PAH pollution in the water. wikipedia.orgnih.gov Fish metabolize PAHs absorbed from the environment, and these metabolites, including this compound, concentrate in the bile. nih.gov This makes biliary this compound a valuable tool for monitoring the health of aquatic environments and the impact of PAH contamination.
Data Table 1: Urinary this compound Concentrations in an Urban Pediatric Population
The following table presents data on the association between urinary this compound levels and allergic sensitization in a study of 5-year-old children in an inner-city birth cohort. The odds ratio (OR) indicates the likelihood of having higher anti-mouse IgE levels with increased concentrations of the metabolite.
| Analyte | Odds Ratio (OR) for Higher Anti-Mouse IgE | 95% Confidence Interval (CI) | p-value |
| This compound | 1.88 | 1.03, 3.49 | 0.04 |
| 2-Hydroxynaphthalene | 1.92 | 0.99, 3.73 | 0.06 |
| 2-Hydroxyfluorene | 1.82 | 1.01, 3.28 | 0.045 |
| 3-Hydroxyfluorene | 2.21 | 1.18, 4.19 | 0.01 |
| 3-Hydroxyphenanthrene | 2.08 | 1.09, 4.00 | 0.03 |
Source: Adapted from research on an inner-city birth cohort under the Columbia Center for Children's Environmental Health. suny.edu
This compound is an environmental transformation product of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) commonly found in the environment. Its presence and behavior in various environmental compartments are intrinsically linked to the sources and degradation pathways of its parent compound.
Formation from Phenanthrene
The primary pathway for the formation of this compound in the environment is through the microbial degradation of phenanthrene. Phenanthrene, a three-ring PAH, is a known persistent organic pollutant that originates from both natural sources, such as volcanic eruptions and forest fires, and anthropogenic activities, including the incomplete combustion of fossil fuels, wood, and other organic materials. Once in the environment, phenanthrene is subject to microbial metabolism, particularly by bacteria and fungi in soil and sediment. These microorganisms utilize enzymes to hydroxylate the phenanthrene molecule, leading to the formation of various hydroxylated metabolites, including this compound.
The rate of this biotransformation is influenced by several factors, including the concentration of phenanthrene, the presence and activity of specific microbial populations, and environmental conditions such as temperature, pH, and nutrient availability. For instance, studies on the biodegradation of phenanthrene in river sediment have shown that higher concentrations of the parent compound can lead to slower degradation rates. Optimal conditions for phenanthrene biodegradation in one study were found to be a temperature of 30°C and a pH of 7.0.
Occurrence in Environmental Media
While the parent compound, phenanthrene, is widely detected in soil, sediment, and water, direct measurements of this compound in these matrices are less common in scientific literature. However, its detection in surface water indicates its mobility and persistence to some extent.
Table 1: Concentration of this compound in Surface Water
| Location | Concentration Range (ng/L) | Average Concentration (ng/L) |
|---|---|---|
| Lake in Hebei Province, China | Not Detected - 286.54 | ~2.5 |
Data from a 2021 study on hydroxylated and nitrated polycyclic aromatic hydrocarbons in surface water.
The presence of this compound in aquatic environments is significant as it demonstrates that the compound can be transported from its point of formation, likely in soil or sediment, into the water column.
Environmental Fate
The environmental fate of this compound is governed by a combination of physical, chemical, and biological processes.
Sorption and Transport: Like its parent compound, this compound is expected to have a tendency to sorb to organic matter in soil and sediment due to its hydrophobic nature. This sorption can reduce its mobility and bioavailability. However, its hydroxyl group may slightly increase its water solubility compared to phenanthrene, potentially allowing for greater transport in the aqueous phase. The transport of phenanthrene and, by extension, its metabolites is influenced by soil type and organic carbon content.
Biodegradation: As a product of microbial activity, this compound can also be a substrate for further microbial degradation. The ultimate fate of many PAHs and their metabolites in the environment is mineralization to carbon dioxide and water under aerobic conditions. The rate of this further degradation will depend on the microbial communities present and the prevailing environmental conditions.
Photodegradation: In the presence of sunlight, particularly in surface waters, this compound may be susceptible to photodegradation. This process involves the breakdown of the molecule by light energy and can be an important removal mechanism for PAHs and their derivatives in the environment.
Research Findings on Phenanthrene Degradation Leading to Metabolite Formation
While direct quantitative data for this compound in soil and sediment is limited in the available literature, numerous studies have investigated the degradation of its precursor, phenanthrene, providing insights into the conditions under which this compound is formed.
Table 2: Research Findings on Phenanthrene Biodegradation in Soil and Sediment
| Environmental Matrix | Key Findings |
|---|---|
| River Sediment | Biodegradation rates of phenanthrene vary depending on the initial concentration and microbial populations present. Half-lives for phenanthrene (at 5 µg/g) in sediment samples ranged from 0.61 to 5.78 days. |
| Estuarine Sediments | Transformation rates of phenanthrene are influenced by ambient PAH concentrations and salinity. Turnover times for phenanthrene in surficial sediments were observed to be between 7.9 and 19.8 days. |
| Agricultural and Forest Soils | The persistence of phenanthrene in soil is influenced by soil organic matter content, with higher organic carbon generally leading to increased sorption and persistence. |
These studies demonstrate the widespread potential for the formation of hydroxylated phenanthrene metabolites, including this compound, in various soil and sediment environments.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
